N-Methylethylone

Catalog No.
S11178911
CAS No.
M.F
C13H17NO3
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylethylone

Product Name

N-Methylethylone

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[ethyl(methyl)amino]propan-1-one

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C13H17NO3/c1-4-14(3)9(2)13(15)10-5-6-11-12(7-10)17-8-16-11/h5-7,9H,4,8H2,1-3H3

InChI Key

AKDKKEIHDXROHU-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(C)C(=O)C1=CC2=C(C=C1)OCO2

N-Methylethylone is a synthetic compound categorized as a cathinone, which is part of a broader class of psychoactive substances. Its chemical structure is denoted by the formula C13H17NO3C_{13}H_{17}NO_3, and it has been identified as an analog of ethylone, which itself is a substituted form of methylenedioxypyrovalerone. N-Methylethylone is primarily recognized for its stimulant and empathogenic properties, which are similar to those of other compounds in the cathinone family. The compound has gained attention in the context of designer drugs and research chemicals, often being sold online under various names.

Typical for cathinones, including:

  • Reductive Amination: This involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine and formaldehyde under reductive conditions to yield N-Methylethylone. This method highlights the compound's synthesis pathway from readily available precursors.
  • Hydrochloride Formation: The hydrochloride salt form of N-Methylethylone can be synthesized by reacting the base with hydrochloric acid, which is common for enhancing solubility and stability in various applications .

The synthesis of N-Methylethylone typically involves:

  • Starting Materials: The primary precursor is 3,4-methylenedioxyphenyl-2-propanone.
  • Reagents: Ethylamine and formaldehyde are commonly used in reductive amination reactions.
  • Reaction Conditions: The synthesis usually requires specific conditions such as temperature control and the use of reducing agents to facilitate the reaction .

N-Methylethylone has been primarily used in research settings. Its applications include:

  • Analytical Reference Standard: It serves as a standard in analytical chemistry for identifying and quantifying similar compounds in biological samples .
  • Research Chemical: As a psychoactive substance, it is often studied for its potential effects on human behavior and neurochemistry.

N-Methylethylone shares structural and functional similarities with several other compounds within the cathinone family. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
EthyloneContains methylenedioxy groupKnown for empathogenic effects
MethamphetamineSimple phenethylamine structureHighly addictive; strong stimulant properties
5-MethylethyloneSimilar structure with additional methyl groupLess researched; potential for unique effects
MethyloneSimilar to ethylone but with a methyl substitutionOften used recreationally; empathogenic

N-Methylethylone's unique position arises from its specific structural modifications compared to these compounds, which may influence its potency and effects.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

235.12084340 g/mol

Monoisotopic Mass

235.12084340 g/mol

Heavy Atom Count

17

UNII

9K9AD9BDK6

Dates

Last modified: 08-08-2024

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